4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate

货号 B2398789

CAS 编号:

2034455-05-3

分子量: 310.306

InChI 键: NQGQJBQTCMRAEN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

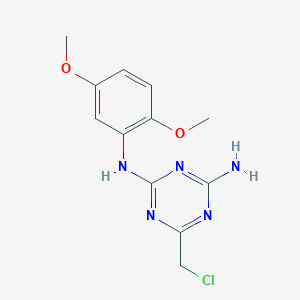

- Imidates are essential organic patterns due to their diverse electronic nature. 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate can serve as a precursor for imidates, which play a crucial role in electrophilic and nucleophilic reactions. Researchers have explored its conversion into N-heterocycles, such as imidazolines, benzimidazoles, and oxazolines .

- In a screening study, some derivatives of this compound exhibited better anti-fibrosis activity than existing drugs like Pirfenidone. These findings suggest its potential in treating fibrotic conditions .

- Derivatives of 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate were synthesized and evaluated against a panel of protein kinases. While the C=C double bonds remained intact, the planar pyrido[3,4-g]quinazoline tricyclic structure showed promise .

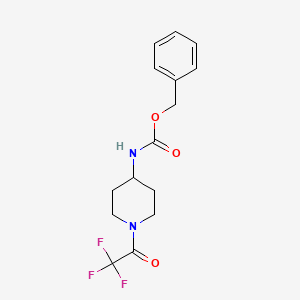

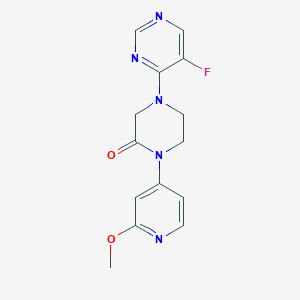

- Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and tested for anti-tubercular activity. This compound class could contribute to combating tuberculosis .

- The synthetic protocol involving 4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate utilizes heterogeneous Lewis acid catalysis and Cs2CO3 in alcoholic media. This green approach provides access to an important scaffold .

Synthetic Chemistry and Drug Development

Anti-Fibrosis Activity

Protein Kinase Inhibition

Anti-Tubercular Research

Catalysis and Green Chemistry

Facile Conversion to N-Heterocycles

作用机制

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. While the specific mechanism of action for “4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate” is not available, similar compounds often act as mitochondrial complex I electron transport inhibitors .

属性

IUPAC Name |

4-[5-(aminomethyl)pyridin-2-yl]oxycyclohexan-1-one;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.C2H2O4/c13-7-9-1-6-12(14-8-9)16-11-4-2-10(15)3-5-11;3-1(4)2(5)6/h1,6,8,11H,2-5,7,13H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGQJBQTCMRAEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1OC2=NC=C(C=C2)CN.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((5-(Aminomethyl)pyridin-2-yl)oxy)cyclohexanone oxalate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2398706.png)

![3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone](/img/structure/B2398707.png)

![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2398710.png)

![2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2398712.png)

![N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2398714.png)

![4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2398715.png)

![4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2398717.png)